METHYL 1-(1H-1,3-BENZODIAZOL-2-YL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE
Overview
Description
Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound that features a benzimidazole ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(1H-1,3-BENZODIAZOL-2-YL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE typically involves the condensation of 1,2-phenylenediamine with an aldehyde to form the benzimidazole ring, followed by cyclization with a suitable reagent to form the pyrazole ring . Common reagents used in these reactions include formic acid, trimethyl orthoformate, and carbondisulphide in alkaline alcoholic solutions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium hydroxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .
Scientific Research Applications
Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 1-(1H-1,3-BENZODIAZOL-2-YL)-5-OXO-2,5-DIHYDRO-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with various molecular targets. The benzimidazole ring can mimic the structure of nucleotides, allowing it to interact with DNA and RNA, potentially inhibiting their function . This interaction can lead to the disruption of cellular processes, making it effective against certain types of cancer cells and microorganisms .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar ring structure but lacking the pyrazole ring.
Pyrazole: Another heterocyclic compound that forms the basis for many bioactive molecules.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine and benzimidazole ring, showing similar bioactivities.
Uniqueness
Methyl 1-(1H-benzimidazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate is unique due to its combined benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
methyl 2-(1H-benzimidazol-2-yl)-3-oxo-1H-pyrazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-19-11(18)9-6-10(17)16(15-9)12-13-7-4-2-3-5-8(7)14-12/h2-6,15H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZKACYDVBTBCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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